molecular formula C24H48O2 B1236048 22-Methyltricosanoic acid

22-Methyltricosanoic acid

Cat. No.: B1236048
M. Wt: 368.6 g/mol
InChI Key: KGHVQLDYCDULEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

22-Methyltricosanoic acid (CAS: 4730-63-6) is a branched-chain saturated fatty acid with the molecular formula C₂₄H₄₈O₂ and a molecular weight of 368.64 g/mol . Structurally, it consists of a 24-carbon backbone with a methyl group (-CH₃) branched at the 22nd carbon position. Classified as FA 24:0 in lipid nomenclature, it belongs to the category of very-long-chain fatty acids (VLCFAs) . This compound is notable for its hydrophobic properties and structural role in biological membranes, particularly in microbial systems and specialized plant or animal tissues.

Properties

Molecular Formula

C24H48O2

Molecular Weight

368.6 g/mol

IUPAC Name

22-methyltricosanoic acid

InChI

InChI=1S/C24H48O2/c1-23(2)21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24(25)26/h23H,3-22H2,1-2H3,(H,25,26)

InChI Key

KGHVQLDYCDULEN-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCCCCCCC(=O)O

Synonyms

22-methyltricosanoic acid
Me-tricosanoic acid

Origin of Product

United States

Comparison with Similar Compounds

Molecular Structure and Classification

Compound Name CAS Number Molecular Formula Molecular Weight Lipid Classification Branching Position(s)
This compound 4730-63-6 C₂₄H₄₈O₂ 368.64 FA 24:0 22-methyl
20-Methyl-docosanoic acid - C₂₃H₄₆O₂ 354.35 FA 23:0 20-methyl
23-Methyl-tetracosanoic acid - C₂₅H₅₀O₂ 382.38 FA 25:0 23-methyl
24-Methyl-pentacosanoic acid - C₂₆H₅₂O₂ 396.40 FA 26:0 24-methyl
Phthioic acid - C₂₆H₅₂O₂ 396.40 FA 26:0 3,13,19-trimethyl
Eicosanoic acid (Arachidic acid) - C₂₀H₄₀O₂ 312.53 FA 20:0 None (straight-chain)

Key Observations :

  • Chain Length and Branching : Increasing chain length (e.g., from C23 to C26) correlates with higher molecular weight and hydrophobicity. Methyl branching disrupts molecular packing, reducing melting points compared to straight-chain analogs .
  • Branching Complexity: Phthioic acid (3,13,19-trimethyl-tricosanoic acid) has three methyl groups, enhancing structural rigidity and likely influencing its role in bacterial cell walls .

Physical Properties

  • Straight-Chain vs. Branched: Straight-chain eicosanoic acid (C20:0) has a melting point of ~75°C, whereas branched isomers like this compound are expected to have lower melting points due to reduced crystallinity .
  • Hydroxylated Derivatives: 2-Hydroxy-22-methyltetracosanoic acid (C₂₅H₅₀O₃) introduces a hydroxyl group at the 2nd carbon, increasing polarity and solubility in aqueous environments compared to non-hydroxylated analogs .

Research Findings and Gaps

  • Biosynthetic Pathways : Enzymatic mechanisms for methyl branching (e.g., via methyltransferases) are well-documented in bacteria but less understood in eukaryotes .
  • Health Implications: Hydroxylated derivatives like 2-hydroxy-22-methyltetracosanoic acid are associated with rare lipid storage disorders, though their exact role in disease requires further study .

Q & A

Q. What are the standard methods for synthesizing 22-methyltricosanoic acid, and how can reaction conditions be optimized for yield?

Synthesis typically involves branched-chain fatty acid elongation using methylmalonyl-CoA precursors or chemical alkylation of tricosanoic acid derivatives. Optimization requires systematic variation of catalysts (e.g., palladium-based), temperature (80–120°C), and solvent polarity (e.g., dichloromethane vs. DMF). Yield improvements are monitored via gas chromatography (GC) or HPLC, with purity assessed by melting point analysis and NMR . For reproducibility, detailed protocols must include stoichiometric ratios, purification steps (e.g., column chromatography), and spectral validation .

Q. How is this compound structurally characterized, and which spectroscopic techniques are critical for confirmation?

Structural elucidation relies on 1^1H NMR (methyl branch signals at δ 0.88–1.28 ppm), 13^{13}C NMR (carboxylic acid carbon at δ 170–180 ppm), and high-resolution mass spectrometry (HRMS; theoretical [M+H]+^+ = 369.3654, observed deviation < 2 ppm) . Infrared spectroscopy (IR) confirms the carboxylic acid group (C=O stretch ~1700 cm1^{-1}). X-ray crystallography may resolve stereochemistry for crystalline derivatives .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) is preferred for lipid matrices. Reverse-phase HPLC with UV detection (210 nm) or evaporative light scattering detectors (ELSD) offers alternatives. Calibration curves using internal standards (e.g., heptadecanoic acid) mitigate matrix effects. Method validation should report limits of detection (LOD < 0.1 µg/mL) and recovery rates (85–115%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from variations in assay conditions (e.g., cell line heterogeneity, solvent effects). Triangulate data by:

  • Replicating experiments under standardized protocols (e.g., fixed DMSO concentrations ≤0.1%).
  • Applying multivariate statistical analysis (e.g., PCA) to identify confounding variables.
  • Cross-referencing with orthogonal assays (e.g., enzymatic vs. cell-based inhibition) .
    Meta-analyses of primary datasets (raw NMR/LC-MS files) can clarify dose-response discrepancies .

Q. What experimental design challenges arise in studying this compound’s membrane interactions, and how are they addressed?

Challenges include mimicking native lipid bilayers and controlling phase separation. Solutions:

  • Use Langmuir-Blodgett troughs to monitor surface pressure-area isotherms with varying lipid compositions.
  • Employ fluorescence anisotropy with labeled probes (e.g., DPH) to assess membrane rigidity.
  • Validate findings using molecular dynamics (MD) simulations (e.g., GROMACS) to correlate structural dynamics with experimental data .

Q. What thermodynamic properties of this compound are critical for its stability in lipidomic studies?

Key properties include melting point (predicted ~75–80°C via DSC), enthalpy of fusion (ΔH), and oxidative stability (measured via Rancimat). Branching reduces packing efficiency, lowering phase transition temperatures compared to linear analogs. Accelerated stability studies (40°C/75% RH for 4 weeks) quantify degradation products (e.g., peroxides) .

Q. How can researchers ensure reproducibility in this compound studies, particularly in heterogeneous biological systems?

  • Publish raw spectral data (NMR, MS) in open repositories (e.g., Zenodo) with metadata tags.
  • Detail lipid extraction protocols (Folch vs. Bligh-Dyer methods) and normalization strategies (e.g., per mg protein).
  • Include negative controls (solvent-only) and reference standards in all assays. Appendices should list batch numbers, instrument calibration dates, and software versions .

Q. What ethical considerations apply when publishing contradictory findings on this compound’s ecological roles?

  • Disclose all funding sources and potential conflicts of interest (e.g., industry partnerships).
  • Avoid selective data reporting; include non-significant results in supplementary materials.
  • Cite prior work transparently, even if results conflict, to contextualize novel findings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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